1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride
Overview
Description
MS351 is an antagonist of chromobox 7 (CBX7) that acts by binding the CBX7 chromodomain. It enhances the binding of long noncoding RNA to the CBX7 chromodomain when used at 25 µM. MS351 induces transcriptional derepression of CBX7 target genes, including p16 (INK4a), in mouse embryonic stem cells and human prostate cancer PC3 cells.
Scientific Research Applications
Central Nervous System Activity
- A study reported that compounds similar to the one exhibited central nervous system depressant action on albino mice, indicating potential applications in neuroscience research or drug development targeting CNS disorders (Letters in Applied NanoBioScience, 2022).
Antimycotic Activity
- Research on structurally related compounds has shown antimycotic activity, suggesting its potential in developing treatments against fungal infections (Arzneimittel-Forschung, 1992).
Nonlinear Optical Performances
- Another study utilized similar compounds for the synthesis of NLO polyurethanes and polyesters, highlighting its utility in material sciences, particularly in the field of optoelectronics (Optical Materials, 2007).
Electrical Conductivity Studies
- Metal complexes of related compounds were studied for their electrical conductivities, revealing applications in the field of semiconductors or electronic materials (E-journal of Chemistry, 2008).
Anti-Inflammatory Potential
- Certain derivatives of benzimidazoles showed significant anti-inflammatory activity, indicating potential pharmaceutical applications (International Journal of Pharma and Bio Sciences, 2013).
Cancer Treatment and Imaging
- Benzimidazole derivatives have been synthesized for potential applications in cancer treatment and imaging, particularly in boron-neutron-capture therapy (BNCT) and positron-emission tomography (PET) (Helvetica Chimica Acta, 2000).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O.ClH/c1-15-6-2-3-7-17(15)13-27-20-8-4-5-9-21(20)28(23(27)26)14-22(29)16-10-11-18(24)19(25)12-16;/h2-12,22,26,29H,13-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNQRBLTOKQOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CC(C4=CC(=C(C=C4)Cl)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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